molecular formula C9H12O B8541418 Nona-3,6-diyn-1-ol CAS No. 57386-91-1

Nona-3,6-diyn-1-ol

Cat. No.: B8541418
CAS No.: 57386-91-1
M. Wt: 136.19 g/mol
InChI Key: ASBDYPIHQWUNHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nona-3,6-diyn-1-ol is a useful research compound. Its molecular formula is C9H12O and its molecular weight is 136.19 g/mol. The purity is usually 95%.
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Properties

CAS No.

57386-91-1

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

nona-3,6-diyn-1-ol

InChI

InChI=1S/C9H12O/c1-2-3-4-5-6-7-8-9-10/h10H,2,5,8-9H2,1H3

InChI Key

ASBDYPIHQWUNHE-UHFFFAOYSA-N

Canonical SMILES

CCC#CCC#CCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

(3Z,6Z)-nona-3,6-dienyl p-toluenesulfonate can be prepared from 2-Pentyn-1-ol by dissolving 2-Pentyn-1-ol (1.03 g, 12 mmol) in chloroform (10 ml) and adding pyridine (1.90 g, 24 mmol) followed by p-toluenesulfonyl chloride (3.43 g, 18 mmol) in small portions with constant stirring. After about 4 hrs, ether (30 ml) and water (7 ml) can be added and the organic layer can be washed successively with HCl (7 ml), 5% NaHCO3, water (7 ml) to produce pent-2-ynyl p-toluenesolfonate. Pent-2-ynyl p-toluenesolfonate (1.37 g, 5.78 mmol, 1.1 eq) can be added at low temperature under nitrogen to a well-stirred suspension in DMF (15 ml) of but-3-yn-1-ol (368 mg, 5.25 mmol), sodium carbonate (834 mg, 7.87 mmol), tetrabutylammonium chloride (1.46 g, 5.25 mmol) and copper(I) iodide (1.00 g, 5.25 mmol). The mixture can then be stirred at room temperature for about 48 hrs, and ether (30 ml) and 1M HCl (30 ml) can be added, the organic phase can be collected and washed with brine, and dried over sodium sulfate to produce nona-3,6-diyn-1-ol. Nona-3,6-diyn-1-ol (198 mg, 1.45 mmol) can be hydrogenated at atmospheric pressure, in the presence of a mixture of quinoline (44 mg) and palladium (5%) on calcium carbonate (100 mg), poisoned with lead in methanol (25 ml). After several hours, the methanol can be evaporated in vacuo, quinoline can be removed by silica gel column chromatography using ether-hexane (35:65) as the eluent to produce (3Z,6Z)-nona-3,6-dien-1-ol. (3Z,6Z)-Nona-3,6-dien-1-ol (167 mg, 1.19 mmol) can be dissolved in chloroform (5 ml) and the solution can be cooled in an ice bath. Pyridine (376 mg, 4.76 mmol) can be added, followed by p-toluenesulfonyl chloride (340 mg, 1.78 mmol) in small portions with constant stirring. The mixture can be stirred for about 24 hrs at low temperature, and ether (15 ml) and water (5 ml) can be added, the organic layer can be collected and washed successively with 1 N HCl (10 ml), 5% NaHCO3, water (10 ml), and brine (10 ml), and then dried over Na2SO4 to produce (3Z,6Z)-nona-3,6-dienyl p-toluenesulfonate.
Quantity
368 mg
Type
reactant
Reaction Step One
Quantity
834 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.46 g
Type
catalyst
Reaction Step One
Name
copper(I) iodide
Quantity
1 g
Type
catalyst
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
7 mL
Type
solvent
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.03 g
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Five
Quantity
1.9 g
Type
reactant
Reaction Step Six
Quantity
3.43 g
Type
reactant
Reaction Step Seven

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